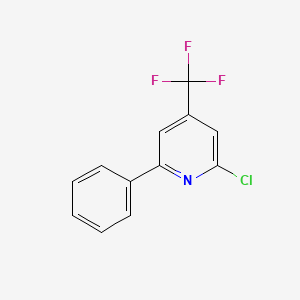

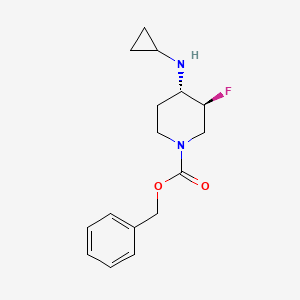

2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine

Overview

Description

2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine (C6P4TFP) is a heterocyclic compound synthesized from the reaction of 2-chloro-6-phenylpyridine and trifluoromethyl iodide. It is a versatile molecule with a wide range of applications in the scientific research and laboratory settings.

Scientific Research Applications

Halogen Shuffling and Electrophilic Substitutions

2-Chloro-6-(trifluoromethyl)pyridine demonstrates significant potential in halogen shuffling and electrophilic substitutions. It can be converted into 3-iodo derivatives through treatment with lithium diisopropylamide and iodine, facilitating further chemical manipulations. These processes are crucial for creating a variety of specialized organic compounds (Mongin, F., Tognini, A., Cottet, F., & Schlosser, M., 1998).

Antimicrobial Activities and DNA Interaction

Research has explored the antimicrobial properties of 2-Chloro-6-(trifluoromethyl)pyridine, including its interaction with DNA. Characterization through FT-IR, NMR, and spectroscopic properties provides insights into its structural and molecular dynamics, essential for understanding its biological activity (Evecen, M., Kara, M., İdil, Ö., & Tanak, H., 2017).

Synthesis of Furo[3,2-c]pyridine Derivatives

The compound serves as a precursor in the synthesis of various furo[3,2-c]pyridine derivatives. These derivatives have numerous applications in chemical research and can be further manipulated to create structurally diverse compounds (Bradiaková, I., Ďurčeková, T., Prónayová, N., Gatial, A., & Krutošíková, A., 2009).

Key Intermediate in Herbicide Synthesis

2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a derivative of 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine, is an important intermediate in synthesizing the highly efficient herbicide trifloxysulfuron. Its synthesis from nicotinamide through various chemical processes highlights its significance in agricultural chemistry (Zuo Hang-dong, 2010).

Functionalization of Halopyridinecarboxylic Acids

The compound is instrumental in the functionalization of halopyridinecarboxylic acids. This process involves regioexhaustive functionalization, a method crucial for creating specific and targeted chemical structures for various applications (Cottet, F., & Schlosser, M., 2004).

Synthesis and Properties of Poly(ether-imide)s

2-Chloro-6-(trifluoromethyl)pyridine plays a role in the synthesis of fluorinated pyridine-containing aromatic poly(ether-imide)s. These materials exhibit exceptional thermal properties, mechanical strength, and optical transparency, making them valuable in materials science and engineering (Wang, X., Li, Y.-f., Gong, C., Ma, T., & Yang, F., 2008).

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets depending on the specific derivative and its application .

Mode of Action

Trifluoromethylpyridines are known to exhibit unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets.

Biochemical Pathways

Trifluoromethylpyridines are known to participate in suzuki–miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

The unique physicochemical properties of trifluoromethylpyridines, such as their lipophilicity and electrostatic interactions, can significantly impact their pharmacokinetics .

Result of Action

The unique physicochemical properties of trifluoromethylpyridines can influence their biological activity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Biochemical Analysis

Cellular Effects

They are used in the protection of crops from pests, suggesting they may interact with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that TFMP derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Tfmp derivatives are known to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It is known that TFMP derivatives can have varying effects at different dosages .

Metabolic Pathways

Tfmp derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Tfmp derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Tfmp derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-chloro-6-phenyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N/c13-11-7-9(12(14,15)16)6-10(17-11)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUKGUXOGUZTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)

![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate](/img/structure/B3034705.png)

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)

![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)

![2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone](/img/structure/B3034718.png)

![2-[3-[(4-Amino-2-methylsulfanylphenyl)diazenyl]phenyl]sulfonylethanol](/img/structure/B3034719.png)